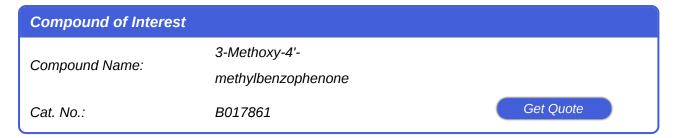


An In-depth Technical Guide to (3-methoxyphenyl)(4-methylphenyl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3-methoxyphenyl)(4-methylphenyl)methanone, a substituted diaryl ketone. The document details its chemical structure, physicochemical properties, and established synthetic routes, including Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions. While specific biological activities for this particular methanone are not extensively documented, this guide explores the known therapeutic potential of the broader class of substituted benzophenones, which have demonstrated promising anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and characterization are provided to facilitate further research and drug discovery efforts.

Introduction

(3-methoxyphenyl)(4-methylphenyl)methanone, also known as **3-methoxy-4'-methylbenzophenone**, is an aromatic ketone featuring a central carbonyl group bonded to a 3-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring. Diaryl ketones, and specifically substituted benzophenones, represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their rigid, three-dimensional structure provides a versatile scaffold for the development of pharmacologically active agents.



Numerous studies have highlighted the potential of substituted benzophenones as anticancer and antimicrobial agents.[1][2][3] These compounds can exert their biological effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and disruption of microbial cell processes.[1][3] This guide aims to provide a detailed technical resource on (3-methoxyphenyl)(4-methylphenyl)methanone to support researchers in exploring its potential applications.

Chemical Structure and Properties

The chemical structure and key properties of (3-methoxyphenyl)(4-methylphenyl)methanone are summarized below.

Chemical Structure:

Table 1: Physicochemical and Spectral Data for (3-methoxyphenyl)(4-methylphenyl)methanone



Property	Value	Reference
IUPAC Name	(3-methoxyphenyl)(4- methylphenyl)methanone	
Synonyms	3-Methoxy-4'- methylbenzophenone, 3- Methoxy-p-tolyl phenyl ketone	
CAS Number	6069-87-0	_
Molecular Formula	C15H14O2	_
Molecular Weight	226.27 g/mol	[4]
Appearance	Solid (predicted)	_
Melting Point	Not available	_
Boiling Point	Not available	
Solubility	Soluble in common organic solvents	
¹ H NMR	Predicted peaks for aromatic, methoxy, and methyl protons.	[5]
¹³ C NMR	Predicted peaks for carbonyl, aromatic, methoxy, and methyl carbons.	[5]
IR Spectroscopy	Characteristic C=O stretch (~1650-1670 cm ⁻¹), C-O-C stretches, and aromatic C-H and C=C bands.	[6]
Mass Spectrometry	Molecular ion peak (M+) at m/z 226.	[7]

Synthesis Methodologies

The synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone can be achieved through several established organic reactions. The two primary methods are Friedel-Crafts acylation



and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This classic method involves the electrophilic acylation of toluene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] The methoxy group on the benzoyl chloride is a meta-directing deactivator, while the methyl group on toluene is an ortho, para-director. Due to steric hindrance, the para-substituted product is generally favored.[8]

Experimental Protocol: Friedel-Crafts Acylation

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
- Acyl Chloride Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add 3-methoxybenzoyl chloride (1.0 eq) dissolved in the same dry solvent to the stirred suspension via the dropping funnel.
- Toluene Addition: After the formation of the acylium ion complex, slowly add toluene (1.0-1.2 eq) dissolved in the dry solvent, maintaining the low temperature.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column



chromatography on silica gel or by recrystallization.

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone via Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when Friedel-Crafts conditions are not suitable. The reaction couples an organoboron compound (e.g., 4-methylphenylboronic acid) with an organohalide (e.g., 3-methoxybenzoyl chloride) in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Reaction Setup: In a round-bottom flask, combine 3-methoxybenzoyl chloride (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, CS₂CO₃, or Na₂CO₃, 2-3 eq).
- Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
- Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC.
- Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Cross-Coupling Logical Relationship

Caption: Logical relationship of reactants and conditions in the Suzuki-Miyaura synthesis.



Potential Biological Activities and Applications

While specific biological studies on (3-methoxyphenyl)(4-methylphenyl)methanone are limited, the broader class of substituted benzophenones has shown significant therapeutic potential.

Anticancer Activity

Benzophenone derivatives have been investigated for their anticancer properties.[9] Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1][10] The substitution pattern on the phenyl rings plays a crucial role in the cytotoxic and anti-proliferative effects. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with biological targets.[1]

Diagram 3: Potential Anticancer Signaling Pathway Inhibition

Caption: Hypothesized signaling pathways for anticancer activity of benzophenones.

Antimicrobial Activity

Certain diaryl ketones and related compounds have demonstrated antimicrobial properties against a range of bacteria and fungi.[3] The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilicity and electronic properties conferred by the substituents are key determinants of their antimicrobial efficacy.

Future Directions

(3-methoxyphenyl)(4-methylphenyl)methanone presents a valuable scaffold for further investigation in drug discovery. Future research should focus on:

- Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its specific anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with varied substitution patterns to optimize biological activity and understand the SAR.



 Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert its biological effects.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone. While direct biological data for this specific molecule is scarce, the established pharmacological importance of the substituted benzophenone class suggests that it is a promising candidate for further research in the development of novel therapeutic agents. The detailed experimental protocols and compiled data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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